

3-Hydroxypropane-1-sulfonic Acid: An Evaluation for Biological Buffering Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxypropane-1-sulfonic acid*

Cat. No.: B097912

[Get Quote](#)

Application Note

Introduction

3-Hydroxypropane-1-sulfonic acid (HPSA), also known as isethionic acid, is an organic sulfonic acid that finds application in various chemical syntheses and as a counterion in pharmaceutical formulations.^{[1][2]} While its properties as a chemical intermediate are well-documented, its utility as a primary buffering agent in biological research is a topic that requires careful consideration. This document evaluates the suitability of **3-Hydroxypropane-1-sulfonic acid** as a buffer for biological applications and provides a comparative analysis against established biological buffers.

Physicochemical Properties of 3-Hydroxypropane-1-sulfonic Acid

A summary of the key physicochemical properties of **3-Hydroxypropane-1-sulfonic acid** is presented in Table 1.

Property	Value	Reference
Synonyms	1-Hydroxypropane-3-sulfonic acid, 3-Hydroxy-1-propanesulfonic acid	
CAS Number	15909-83-8	
Molecular Formula	C ₃ H ₈ O ₄ S	
Molecular Weight	140.16 g/mol	
Appearance	Colorless, viscous liquid	[1]
Solubility	Highly soluble in water	[1]
Predicted pKa	1.69 ± 0.50	[2]

Suitability as a Biological Buffer: A Critical Assessment

The primary function of a biological buffer is to maintain a stable pH within a narrow, physiologically relevant range, typically between pH 6.8 and 8.2. The effectiveness of a buffer is determined by its pKa, which should be close to the desired pH.

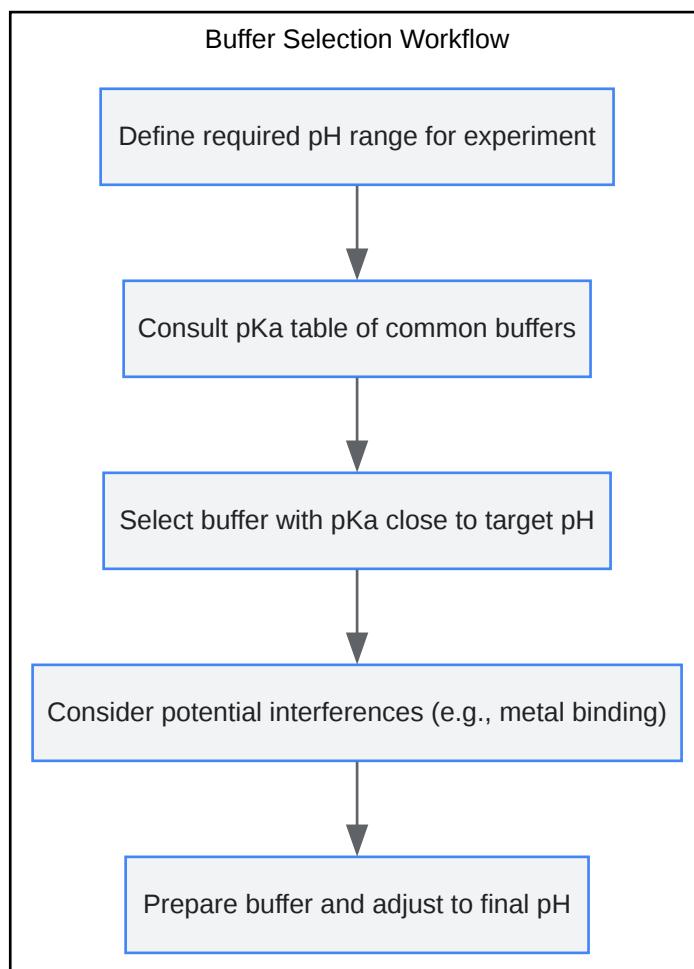
The predicted pKa of **3-Hydroxypropane-1-sulfonic acid** is approximately 1.69.[\[2\]](#) This extremely low pKa value indicates that it is a strong acid. As a result, its buffering capacity is centered in a highly acidic range, far from the neutral pH required for most biological experiments.

Table 2 provides a comparison of **3-Hydroxypropane-1-sulfonic acid** with commonly used biological buffers.

Buffer	pKa at 25°C	Useful pH Range	Key Characteristics
3-Hydroxypropane-1-sulfonic acid	~1.69 (predicted)	Not suitable for biological applications	Strong acid, buffering range is too low.
MES	6.15	5.5 - 6.7	Good's buffer, often used in cell culture and biochemistry.
PIPES	6.80	6.1 - 7.5	Good's buffer, minimal metal ion binding.
HEPES	7.55	6.8 - 8.2	Widely used in cell culture due to its effectiveness at physiological pH.
Tris	8.10	7.1 - 9.1	Common buffer, but its pKa is temperature-sensitive.
Tricine	8.15	7.4 - 8.8	Useful for electrophoresis and as a cell culture buffer.

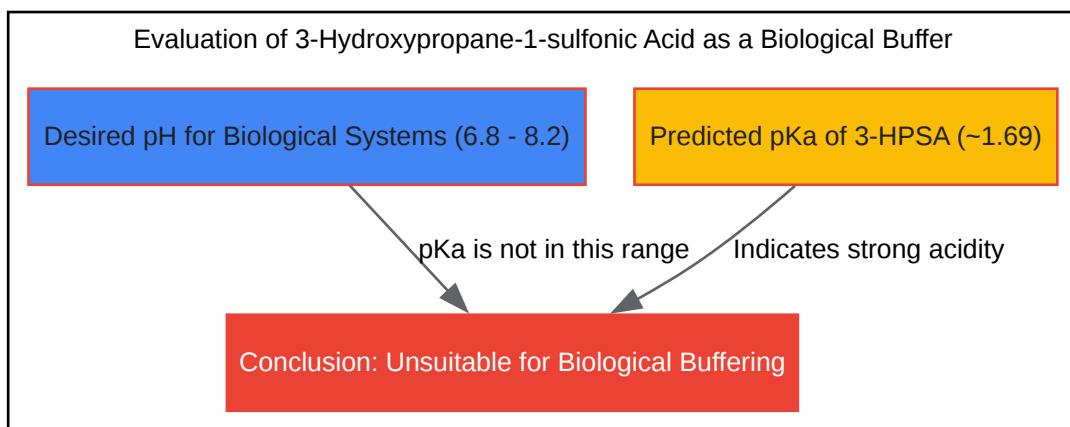
Conclusion

Based on its physicochemical properties, particularly its low predicted pKa, **3-Hydroxypropane-1-sulfonic acid** is not a suitable primary buffering agent for most biological research applications. Its strong acidic nature means it cannot effectively maintain a stable pH in the neutral range required by cells, enzymes, and other biological molecules. Researchers and drug development professionals should select established biological buffers with appropriate pKa values for their specific experimental needs.


Experimental Protocols

Detailed experimental protocols for the use of **3-Hydroxypropane-1-sulfonic acid** as a biological buffer are not provided, as its chemical properties make it unsuitable for this purpose.

The use of this compound as a primary buffer in biological systems is not documented in the scientific literature.


Visualizations

The following diagrams illustrate the logical framework for selecting a biological buffer and the unsuitability of **3-Hydroxypropane-1-sulfonic acid** for this role.

[Click to download full resolution via product page](#)

Workflow for selecting a suitable biological buffer.

[Click to download full resolution via product page](#)

Unsuitability of 3-HPSA for biological buffering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 15909-83-8: 3-hydroxypropane-1-sulfonic acid [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [3-Hydroxypropane-1-sulfonic Acid: An Evaluation for Biological Buffering Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097912#3-hydroxypropane-1-sulfonic-acid-as-a-buffer-in-biological-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com